PI3Kγ Binding Affinity – Target Compound vs. Unsubstituted Analog
The target compound displays a binding affinity (Kd) of 2.60 nM for human PI3Kγ (S144–A1102) measured by the KINOMEscan™ assay in a mammalian expression system [REFS‑1]. In contrast, the unsubstituted benzenesulfonamide‑piperidine analog (3‑methyl‑N‑((1‑(pyridin‑4‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide) shows no detectable binding at the same target under identical assay conditions, underscoring the essential contribution of the 4‑methoxy group to PI3Kγ engagement [REFS‑2].
| Evidence Dimension | Binding affinity (Kd) for human PI3Kγ |
|---|---|
| Target Compound Data | Kd = 2.60 nM |
| Comparator Or Baseline | 3‑Methyl‑N‑((1‑(pyridin‑4‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide (no 4‑methoxy): Kd > 10 µM (no significant binding) |
| Quantified Difference | > 3,800‑fold improvement in affinity conferred by 4‑methoxy substitution |
| Conditions | KINOMEscan™ competitive binding assay, human PI3Kγ (residues S144–A1102) expressed in mammalian cells, 22 °C, pH 7.0 |
Why This Matters
For kinase‑focused projects, this >3,800‑fold difference ensures that the 4‑methoxy‑2‑methyl substituted compound is the relevant probe for PI3Kγ pharmacology, whereas the des‑methoxy analog cannot serve as a substitute.
- [1] BindingDB Entry BDBM50358204 (CHEMBL1922094). Kd = 2.60 nM for human PI3Kγ. https://www.bindingdb.org View Source
- [2] US9630929B2 – Benzenesulfonamide compounds and their use as therapeutic agents (comparative KINOMEscan data for des‑methoxy analogs). https://patents.google.com/patent/US9630929B2 View Source
